molecular formula C20H24ClN5O6S B3017131 Ethyl 4-(2-((5-((2-(4-chlorophenoxy)acetamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 851784-95-7

Ethyl 4-(2-((5-((2-(4-chlorophenoxy)acetamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No.: B3017131
CAS No.: 851784-95-7
M. Wt: 497.95
InChI Key: IYSJDMJGOWTJCQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the piperazine ring could be formed through a reaction of a diamine with a dihalide. The oxadiazole ring could be formed through a cyclization reaction involving a carbonyl compound, a hydrazide, and a nitroso compound. The thioacetyl group could be introduced through a reaction with a thioacetic acid derivative. The chlorophenoxy group could be introduced through a reaction with a chlorophenol .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings and functional groups. The piperazine ring would likely adopt a chair conformation, while the oxadiazole ring would be planar. The relative orientation of these rings and the other functional groups would depend on the specific stereochemistry of the compound .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions due to the presence of several reactive functional groups. For example, the piperazine ring could undergo reactions at the nitrogen atoms, the oxadiazole ring could undergo reactions at the nitrogen or oxygen atoms, the thioacetyl group could undergo reactions at the sulfur or carbonyl group, and the chlorophenoxy group could undergo reactions at the chlorine or oxygen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of several polar functional groups and heteroatoms would likely make this compound relatively polar and potentially soluble in polar solvents. The presence of a chloro group could potentially make this compound relatively dense and high-boiling .

Scientific Research Applications

Synthesis and Characterization

The synthesis of compounds related to Ethyl 4-(2-((5-((2-(4-chlorophenoxy)acetamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate involves complex chemical reactions that yield a variety of derivatives with potential biological activities. For instance, Sharma et al. (2014) synthesized a series of novel carbazole derivatives, which included steps akin to those used in the synthesis of complex molecules like the one , with significant antibacterial and antifungal activities observed among the synthesized compounds (Sharma, Kumar, & Pathak, 2014).

Biological Evaluation

The biological activities of these compounds have been a focal point of research. For example, Al-Wahaibi et al. (2021) investigated N-Mannich bases of 1,3,4-oxadiazole derivatives for their antimicrobial and anti-proliferative activities, highlighting the therapeutic potential of these compounds against various bacterial strains and cancer cell lines (Al-Wahaibi, Mohamed, Tawfik, Hassan, & El-Emam, 2021).

Antimicrobial Activities

Several studies have explored the antimicrobial potential of these derivatives. Khalid et al. (2016) synthesized N-substituted derivatives showing moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid, Aziz‐ur‐Rehman, Abbasi, Malik, Rasool, Nafeesa, Ahmad, Afzal, 2016).

Anticancer Activities

The anticancer properties of these compounds are also noteworthy. Rehman et al. (2018) synthesized propanamide derivatives bearing the 4-piperidinyl-1,3,4-oxadiazole moiety, which exhibited promising anticancer activities, indicating the potential therapeutic applications of these compounds in cancer treatment (Rehman, Ahtzaz, Abbasi, Siddiqui, Saleem, Manzoor, Iqbal, Virk, Chohan, Shah, 2018).

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its reactivity, determination of its biological activity, and assessment of its safety and potential applications .

Properties

IUPAC Name

ethyl 4-[2-[[5-[[[2-(4-chlorophenoxy)acetyl]amino]methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN5O6S/c1-2-30-20(29)26-9-7-25(8-10-26)18(28)13-33-19-24-23-17(32-19)11-22-16(27)12-31-15-5-3-14(21)4-6-15/h3-6H,2,7-13H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYSJDMJGOWTJCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(O2)CNC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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